Functional Autoreceptor Selectivity vs. Apomorphine
In a direct head-to-head comparison across multiple functional assays, Isomolpan hydrochloride (CGS 15855A) demonstrated a 5- to 25-fold separation between doses required to inhibit prolactin secretion and reduce striatal DOPAC (presynaptic D2 autoreceptor effects) versus doses required to increase striatal acetylcholine and cerebellar cGMP (postsynaptic D2 effects). By contrast, the nonselective reference agonist apomorphine exhibited only a 1.5- to 8.6-fold dose ratio across these same assays [1]. This quantitative difference establishes Isomolpan hydrochloride as a functionally selective autoreceptor agonist, whereas apomorphine acts as a nonselective agonist with substantially less discrimination between pre- and postsynaptic D2 receptor populations [2].
Apomorphine: 1.5–8.6× separation
| Evidence Dimension | Functional dose separation ratio (autoreceptor effects vs. postsynaptic effects) |
|---|---|
| Target Compound Data | 5- to 25-fold separation (prolactin/DOPAC vs. ACh/cGMP) |
| Comparator Or Baseline | Apomorphine: 1.5- to 8.6-fold separation |
| Quantified Difference | Isomolpan hydrochloride achieves approximately 2- to 3-fold greater functional discrimination than apomorphine |
| Conditions | In vivo rat assays: prolactin secretion inhibition, striatal DOPAC reduction, striatal ACh elevation, cerebellar cGMP elevation |
Why This Matters
For experiments requiring isolated interrogation of presynaptic dopamine autoreceptor function without confounding postsynaptic activation, the wider functional window of Isomolpan hydrochloride enables cleaner pharmacological dissection.
- [1] Iyengar S, Hausler A, Kim HS, Marien M, Altar CA, Wood PL. The dopamine autoreceptor agonist, (±)-trans-1,3,4,4a5,10b-hexahydro-4-propyl-2H [1]benzopyrano [3,4-b] pyridin-9-ol hydrochloride (CGS 15855A), modulates striatal dopamine metabolism and prolactin release. Neuropharmacology. 1989 Jan;28(1):27-31. doi: 10.1016/0028-3908(89)90063-4. PMID: 2522597. View Source
- [2] Altar CA, Boyar WC, Wood PL. Dopamine autoreceptor agonists including CGS 15855A decrease dopamine release and metabolism in mouse brain. Eur J Pharmacol. 1987 Feb 24;134(3):303-11. doi: 10.1016/0014-2999(87)90361-x. PMID: 3569417. View Source
